molecular formula C6H6N4O2 B1436444 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 5401-15-0

1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Cat. No. B1436444
CAS RN: 5401-15-0
M. Wt: 166.14 g/mol
InChI Key: VYKLSJJNTNVPFG-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a chemical compound that has been identified as a promising lead for targeting PAK1, a protein involved in various human diseases, including cancer, inflammation, and neurological disorders . This compound belongs to the 1H-pyrazolo[3,4-d]pyrimidine scaffold .


Synthesis Analysis

The synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione and similar compounds has been described in various studies . For instance, one study described the synthesis of a series of novel pyrazolo[3,4-d]pyrimidines, which were evaluated for their anticancer activity .

Scientific Research Applications

Synthesis Techniques

1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione derivatives have been synthesized through various techniques. For instance, the intramolecular N-N bond coupling using iodobenzene diacetate has been effectively employed for this purpose (Monguchi, Hattori, & Maegawa, 2009). Additionally, the electrochemical oxidation of these compounds has been studied, revealing complex electrochemical behaviors (Dryhurst, 1976).

Chemical Properties and Reactions

Investigations into the chemical properties and reactions of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione include the synthesis of various derivatives. For instance, the glycosylation of the trimethylsilyl (TMS) derivative with D-ribofuranose has been explored (Rao, Revankar, Vinayak, & Robins, 2009). Also, specific conformational changes in the folded trimethylene/leonard linker of a pyrazolo[3,4-d]pyrimidine analogue have been identified due to structural changes (Avasthi et al., 2015).

Biological Activities and Applications

1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione derivatives have shown potential in various biological applications. For example, certain derivatives have been studied for their amplification effects with phleomycin against E. coli, indicating possible biomedical applications (Brown, Danckwerts, Grigg, & Iwai, 1979). Additionally, the regioselective multi-component synthesis of these derivatives has been developed, showcasing their versatile synthetic applicability (Safaei et al., 2012).

Structural and Conformational Studies

Structural and conformational studies of these compounds have revealed interesting aspects. For instance, the solid-phase parallel synthesis methodology has been employed for the synthesis of a pyrazolo[4,3-d]pyrimidine nucleoside library (Ramasamy et al., 2005). These studies offer insights into the physical and chemical properties that could be vital for developing new compounds with specific functionalities.

Future Directions

The future directions for the research on 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione could involve further studies on its mechanism of action, especially its interactions with PAK1, EGFR, and ErbB2 . Additionally, more research could be done to explore its potential applications in the treatment of various human diseases .

properties

IUPAC Name

1-methyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-10-4-3(2-7-10)5(11)9-6(12)8-4/h2H,1H3,(H2,8,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKLSJJNTNVPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10277261
Record name 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

CAS RN

5401-15-0
Record name 5401-15-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47373
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5401-15-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1395
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
XM Cheng, SH Wang, DL Cui… - Journal of Heterocyclic …, 2015 - Wiley Online Library
5‐(Substituted‐phenyl)‐4,6‐dioxo‐4,5,6,7‐tetrahydropyrazolo[3,4‐d]pyrimidines derivatives were designed and synthesized, and their structures were identified by spectroscopic data …
Number of citations: 7 onlinelibrary.wiley.com
JE Teixeira, M Gasonoo, P Miller, J Ajiboye… - bioRxiv, 2023 - biorxiv.org
Cryptosporidium species, mostly C. parvum and C. hominis in humans, are intestinal apicomplexan parasites that cause life-threatening diarrhea in young children and people with cell-…
Number of citations: 2 www.biorxiv.org

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